2-(Methylamino)quinolin-8-ol

Vue d'ensemble

Description

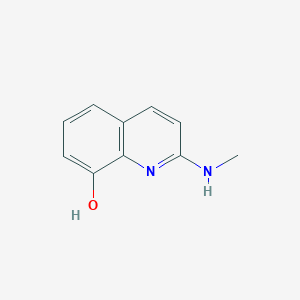

2-(Methylamino)quinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring system with a methylamino group at the second position and a hydroxyl group at the eighth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)quinolin-8-ol can be achieved through various methods. One common approach involves the reaction of 8-hydroxyquinoline with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylamino)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.

Substitution: The methylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid, while substitution reactions can produce various alkyl or acyl derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

2-(Methylamino)quinolin-8-ol derivatives have shown promise as anticancer agents. Research indicates that these compounds can inhibit the proliferation of multidrug-resistant cancer cells by targeting P-glycoprotein (P-gp), a key player in drug resistance mechanisms. A study demonstrated that certain derivatives exhibited selective cytotoxicity against P-gp-expressing cell lines, effectively resensitizing them to chemotherapy .

In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines, including lung carcinoma (A-549) and hepatocellular carcinoma (HepG2). For instance, one derivative demonstrated an IC50 value of 5.6 µM against A-549 cells, outperforming standard chemotherapeutics like doxorubicin .

1.2 Neuroprotective Effects

The neuroprotective potential of this compound is primarily attributed to its ability to chelate metal ions such as zinc and copper, which are implicated in neurodegenerative diseases like Alzheimer's disease. Compounds based on the 8-hydroxyquinoline structure have been shown to reduce amyloid plaque deposition in transgenic mouse models . Notably, PBT2, a derivative of this compound, has advanced to clinical trials for Alzheimer's treatment due to its favorable pharmacokinetic profile and ability to cross the blood-brain barrier .

Metal Chelation Properties

2.1 Chelation Mechanism

The chelation properties of this compound allow it to form stable complexes with various metal ions. This property is crucial for applications in both therapeutic and analytical contexts. The compound acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms to form five-membered chelate rings with metal ions .

2.2 Analytical Applications

Due to its strong chelation abilities, this compound is utilized in analytical chemistry for detecting and quantifying metal ions in biological and environmental samples. It has been employed as a fluorescent sensor for metals such as aluminum and zinc, enhancing detection sensitivity through increased fluorescence upon metal binding .

Case Studies

3.1 Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several 8-hydroxyquinoline derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxic effects with minimal toxicity towards normal cells. The study highlighted that modifications on the quinoline ring could enhance potency and selectivity against specific cancer types .

3.2 Case Study: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of this compound in a model of Alzheimer’s disease. The compound was found to significantly reduce oxidative stress markers and improve cognitive function in treated mice compared to controls. This study underscores its potential as a therapeutic agent for neurodegenerative disorders .

Data Summary Table

Mécanisme D'action

The mechanism of action of 2-(Methylamino)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Methylamino)quinoline: Lacks the hydroxyl group at the eighth position.

8-Hydroxyquinoline: Lacks the methylamino group at the second position.

2-Aminoquinoline: Contains an amino group instead of a methylamino group.

Uniqueness

2-(Methylamino)quinolin-8-ol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical and biological properties

Activité Biologique

2-(Methylamino)quinolin-8-ol is a derivative of the 8-hydroxyquinoline family, known for its diverse biological activities, including neuroprotective effects, metal chelation, and potential applications in treating various diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

This compound features a quinoline core substituted with a methylamino group at the second position and a hydroxyl group at the eighth position. This specific arrangement contributes to its pharmacological properties.

1. Neuroprotective Effects

Research indicates that 8-hydroxyquinoline derivatives, including this compound, exhibit significant neuroprotective properties. These compounds have been shown to:

- Chelate metals such as zinc and copper, which are implicated in neurodegenerative diseases like Alzheimer's .

- Protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that these compounds can reverse mitochondrial membrane depolarization caused by oxidative stress .

2. Antineurodegenerative Activity

A series of studies have highlighted the potential of this compound in combating neurodegenerative disorders:

- Case Study : Clioquinol (a related compound) has progressed to clinical trials for Alzheimer's disease due to its ability to chelate metals and reduce amyloid plaque formation .

- Mechanism : The compound's ability to modulate metal ion homeostasis is crucial for its neuroprotective effects, as dysregulated metal ions contribute to neurotoxicity .

3. Anticancer Properties

The anticancer activity of 8-hydroxyquinoline derivatives is attributed to their ability to induce apoptosis in cancer cells and overcome multidrug resistance (MDR):

- Research Findings : Studies have reported that modifications in the substitution pattern of the quinoline scaffold can enhance anticancer activity against various cell lines .

- Table 1 : Summary of IC50 values for different derivatives against cancer cell lines.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MES-SA | 5.4 |

| Clioquinol | MES-SA/Dx5 | 3.1 |

| PBT2 | SH-SY5Y | 1.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substitution at position R2 (the second carbon of the quinoline ring) enhances lipophilicity and antiviral activity.

- Electron-withdrawing groups at position R5 increase anticancer potency by improving cellular uptake and efficacy against resistant strains .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds like this compound have favorable absorption characteristics, allowing them to penetrate the blood-brain barrier effectively. This property is essential for their therapeutic application in neurological disorders.

Propriétés

IUPAC Name |

2-(methylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYZXLIEDQJISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362502 | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-17-6 | |

| Record name | 2-(Methylamino)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.